2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI)

Übersicht

Beschreibung

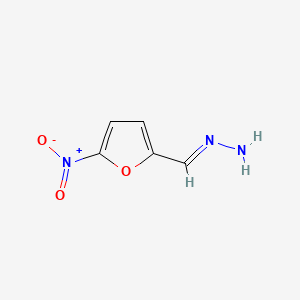

2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) is a chemical compound with the molecular formula C₅H₃NO₄ and a molecular weight of 141.0816. It is also known by several other names, including 5-nitro-2-furaldehyde, 5-nitrofurfural, and nitrofurfural. This compound is characterized by a furan ring with a nitro group at the 5-position and a hydrazone functional group.

Synthetic Routes and Reaction Conditions:

Hydrazone Formation: The compound can be synthesized by reacting 2-furancarboxaldehyde with a hydrazine derivative under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the hydrazone group.

Nitration: The nitration of 2-furancarboxaldehyde can be achieved by treating it with a nitrating agent, such as nitric acid, under controlled temperature conditions to introduce the nitro group at the 5-position.

Industrial Production Methods: The industrial production of 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) involves large-scale reactions using specialized reactors to ensure precise control over reaction conditions. The process typically includes the use of continuous flow systems to maintain consistent product quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Amines

Substitution: Derivatives of the furan ring with different functional groups

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Furancarboxaldehyde, 5-nitro-, hydrazone has the molecular formula and is characterized by a furan ring with a nitro group at the 5-position and an aldehyde functional group at the 2-position. This structure contributes to its reactivity and biological activity, making it a valuable compound in synthetic chemistry.

Synthesis of Heterocyclic Compounds

One of the primary applications of 2-furancarboxaldehyde, 5-nitro-, hydrazone is its role as a precursor in the synthesis of heterocyclic compounds. It participates in condensation reactions with various carbonyl compounds or amines to form complex heterocycles, which are essential in pharmaceutical development due to their diverse biological activities. For instance, derivatives synthesized from this hydrazone have shown potential as anti-tuberculosis agents .

Antimicrobial Activity

Research has demonstrated that hydrazones derived from 2-furancarboxaldehyde exhibit notable antimicrobial properties. A study highlighted the synthesis of novel methyl 4-phenylpicolinoimidate derivatives of hydrazone, which showed significant antimicrobial activity against Gram-positive bacteria and potential tuberculostatic effects . Another study reported that derivatives of this compound could serve as effective treatments against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of sleeping sickness and Chagas disease, respectively .

Synthesis of Azo Dyes

The compound is also instrumental in the synthesis of azo dyes through diazotization and coupling reactions. The presence of the nitro group enhances its electron-withdrawing capability, facilitating the formation of vibrant azo compounds used extensively in textiles and chemical industries . These dyes are known for their excellent color fastness properties.

Mechanochemical Synthesis

Recent studies have explored mechanochemical methods for synthesizing hydrazones from 2-furancarboxaldehyde. This approach has led to high yields of various derivatives with significant biological activities, including anti-infective properties . Mechanochemical synthesis offers advantages such as reduced reaction times and solvent-free conditions, making it an attractive method for developing new pharmaceuticals.

Research indicates that modifications to the hydrazone structure can enhance its biological activity. For example, increasing lipophilicity has been correlated with improved trypanocidal activity against parasitic infections . The mechanism often involves generating reactive nitrogen species that damage cellular components of parasites.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Hydrazones : A study synthesized several hydrazones from 5-nitro-2-furaldehyde and evaluated their antimicrobial properties. Notably, one derivative exhibited significant activity against Gram-positive bacteria with MIC values ranging from 7.8 to 250 µg/mL .

- Trypanocidal Activity : Research on new hydrazones derived from 5-nitro-2-furaldehyde revealed compounds with over twenty times greater activity than nifurtimox against Trypanosoma species, emphasizing the potential for developing new treatments for trypanosomiasis .

- Mechanochemical Synthesis : A recent study successfully synthesized multiple hydrazones using mechanochemical methods, achieving over 98% conversion rates and demonstrating the effectiveness of this technique for drug development .

Wirkmechanismus

The mechanism by which 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The hydrazone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity.

Vergleich Mit ähnlichen Verbindungen

2-Furancarboxaldehyde, 5-nitro- oxime: This compound is structurally similar but contains an oxime group instead of a hydrazone group.

Furfural: A related compound without the nitro group, commonly used in the production of resins and other chemicals.

Uniqueness: 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) is unique due to its combination of the nitro and hydrazone functional groups, which confer distinct chemical and biological properties compared to its similar compounds.

Biologische Aktivität

2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) is a chemical compound belonging to the class of hydrazones, characterized by the functional group C=N-N. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI), summarizing research findings, case studies, and relevant data.

- Molecular Formula : C₇H₆N₄O₃

- CAS Number : 24186-59-2

- Structural Features : The compound features a furan ring and a nitro group, which contribute to its reactivity and biological properties.

The biological activity of 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of the hydrazone functional group enables the compound to form complexes with metal ions and interact with biological macromolecules, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that hydrazones, including 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI), exhibit significant antimicrobial properties.

Case Studies

-

Antibacterial Activity :

- A study evaluated a series of hydrazones derived from 5-nitro-2-furaldehyde against various bacterial strains. Results showed moderate antibacterial activity with zones of inhibition ranging from 10 to 21 mm against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

- Another investigation highlighted that derivatives of hydrazones exhibited effective inhibition against Pseudomonas aeruginosa and Salmonella typhi, with some compounds showing better performance than standard antibiotics like ampicillin .

-

Antifungal Activity :

- Hydrazones have also been tested for antifungal properties. Research demonstrated that certain derivatives displayed significant activity against fungal strains, although specific data for 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) remains limited.

Anticancer Activity

Emerging studies suggest that compounds similar to 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) possess anticancer properties.

Findings

- Research on related compounds has shown that nitro-containing hydrazones can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. These mechanisms may also apply to 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI), warranting further investigation into its anticancer potential .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) | Moderate | Potential | Unique due to its furan structure |

| Nifurtimox | Effective against Trypanosoma spp. | High potency against trypanosomiasis | Used therapeutically |

| 5-Nitrofuraldehyde derivatives | Varies | Moderate | Commonly studied for antibacterial activity |

Eigenschaften

IUPAC Name |

(E)-(5-nitrofuran-2-yl)methylidenehydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-7-3-4-1-2-5(11-4)8(9)10/h1-3H,6H2/b7-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWYBMUWBNFLAS-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178891 | |

| Record name | 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112537-97-0, 24186-59-2 | |

| Record name | 2-Furancarboxaldehyde, 5-nitro-, hydrazone, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112537-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furancarboxaldehyde, 5-nitro-, hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024186592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furaldehyde, hydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.